4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one, also known as 4-bromomethyl-7-hydroxycoumarin, is a synthetic compound belonging to the coumarin family. Its molecular formula is C₁₀H₇BrO₃, and it has a molecular weight of approximately 255.06 g/mol. The structure features a bromomethyl group at the fourth position and a hydroxyl group at the seventh position of the chromen-2-one moiety, contributing to its unique chemical properties and potential biological activities .
These reactions highlight the versatility of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one in organic synthesis and medicinal chemistry .
Research indicates that 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one exhibits significant biological activities, including:
Several methods have been reported for synthesizing 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one:
The applications of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one span various fields:
Interaction studies of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one have focused on its binding affinity with various biological targets:
Several compounds share structural similarities with 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
7-Hydroxycoumarin | Hydroxyl group at position 7 | Lacks bromination; primarily studied for its natural antioxidant properties. |
4-Methoxymethyl-7-hydroxycoumarin | Methoxymethyl group instead of bromomethyl | Exhibits different solubility and reactivity profiles. |
4-Bromomethylcoumarin | Bromomethyl group but lacks hydroxyl substitution | Primarily used in fluorescence applications. |
These comparisons highlight the unique aspects of 4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one, particularly its dual functionalization that enhances both its chemical reactivity and biological activity .